3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound features a fused pyrazole and pyridine ring system, which contributes to its distinct chemical and biological properties. Its molecular formula is CHN and it is recognized for its role as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and drug discovery.
This compound is classified under heterocyclic compounds, specifically within the category of pyrazolo-pyridines. It has garnered attention for its potential therapeutic effects and is being researched for various biological activities, including enzyme inhibition and receptor modulation . The compound is synthesized through several methods that involve cyclization reactions of suitable precursors.
The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves cyclization reactions under controlled conditions. A common synthetic route includes:
In industrial applications, these methods are scaled up using reactors that maintain precise control over reaction conditions, including temperature, pressure, and pH.
The molecular structure of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine consists of a cyclopropyl group attached to a tetrahydro-pyrazolo-pyridine framework. The compound exhibits unique conformational properties due to the presence of the cyclopropyl ring, which can influence its reactivity and interaction with biological targets.
Key structural data includes:
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products depend on the chosen reagents and conditions employed during the reactions.
The mechanism of action for 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interactions with specific molecular targets such as enzymes or receptors:
These interactions lead to alterations in cellular functions and physiological responses relevant to therapeutic applications .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has diverse applications across several scientific domains:
Research continues to explore its full potential as a therapeutic agent against inflammation, pain management, and neurological disorders .
The retrosynthetic deconstruction of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS: 1177345-48-0) reveals three strategic building blocks: a cyclopropyl unit, a pyrazole precursor, and a partially saturated pyridine ring. The core heterocyclic system is disconnected at the C3-C bond linking the pyrazole to the cyclopropyl group and at the N7-C8a bond connecting the pyridine bridgehead nitrogen to the pyrazole ring. This yields two synthons: cyclopropylmagnesium bromide for nucleophilic addition and 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as the bicyclic scaffold for electrophilic substitution [8]. The tetrahydro-pyrazolopyridine intermediate itself can be traced to piperidine-4-carboxylic acid derivatives via intramolecular cyclization, where the pyrazole ring is formed through condensation with hydrazine derivatives. Key retrosynthetic considerations include the protection of the pyridine nitrogen to prevent undesired quaternization and the strategic introduction of the cyclopropyl group at the final stages to minimize ring strain-induced side reactions [4].
Table 1: Retrosynthetic Disconnections for Core Assembly
Target Fragment | Synthon | Role in Assembly |
---|---|---|
Pyrazole[3,4-c]pyridine | Ethyl 3-hydrazinylpiperidine-4-carboxylate | Bicyclic core formation via cyclocondensation |
C3 substituent | Cyclopropylboronic acid | Suzuki coupling or nucleophilic addition |
N7 nitrogen | Boc-protected piperidone | Prevents undesired N-alkylation |
The incorporation of the cyclopropyl moiety employs two dominant approaches: ring-closing metathesis (RCM) and [2+1] cycloaddition. RCM strategies utilize divinyl precursors (e.g., 3-vinyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine) subjected to Grubbs II catalysts, achieving cyclopropanation via strain-release metathesis. While elegant, this method faces limitations in stereoselectivity, often yielding cis/trans cyclopropyl isomers requiring chromatographic separation (purity: 90–95%) [4] [8].
In contrast, [2+1] cycloaddition leverages cyclopropanation reagents (e.g., ethyl diazoacetate with Pd(0)) on allylic precursors anchored to the pyrazolopyridine scaffold. This method provides superior regiocontrol but risks N2-alkylation side products. Optimization studies reveal that microwave-assisted conditions (100°C, 20 min) enhance cyclopropane ring formation yields by 22% compared to thermal methods (70°C, 12 h) by minimizing decomposition of diazo compounds [10]. Post-cyclization, hydrochloric acid treatment generates the hydrochloride salt (CAS: 1657033-41-4), improving crystallinity for purification [1] [5].
Table 2: Cyclopropanation Method Comparison
Method | Yield Range | Purity | Key Advantage | Limitation |
---|---|---|---|---|
Ring-Closing Metathesis | 45–60% | 90% | Atom economy | Isomer separation needed |
[2+1] Cycloaddition | 65–78% | 95% | Regioselectivity | Diazo compound instability |
Regioselectivity challenges arise from the presence of two nucleophilic nitrogen sites (N1 and N2) in the pyrazole ring and the secondary amine in the tetrahydropyridine moiety. Electrophilic alkylation of the unsymmetrical scaffold predominantly occurs at N1 of the pyrazole (80–90% selectivity) due to steric accessibility, leaving the N2 position and bridgehead nitrogen less reactive. This is confirmed by X-ray crystallography of derivatives like (5-cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone (CAS: 1257856-35-1) .
Selective C3 functionalization is achieved via Pd-catalyzed cross-coupling after bromination at C3. The electron-rich cyclopropyl group enhances ortho-directed metalation, enabling Suzuki coupling at C3 without competing N-arylation. For late-stage diversification, carbonylative amidation using piperazine carboxamides under CO atmosphere introduces amide functionalities at C3 with >95% conversion, as validated by LC-MS analysis [10]. Critical to success is the protection of the piperidine nitrogen as a tert-butyl carbamate (Boc) to prevent unwanted nucleophilic attack.
Scaling beyond gram-scale synthesis confronts three bottlenecks: cyclopropyl stability, multi-step purification, and catalyst costs. The strain-activated cyclopropyl ring is prone to ring-opening under acidic conditions during salt formation, necessitating pH-controlled workups (pH 6.5–7.0) [8]. Purification of the final product typically requires silica gel chromatography due to co-eluting regioisomers (e.g., pyrazolo[4,3-b] vs. [3,4-c] isomers), increasing production time and reducing throughput [4].
Economic analyses indicate that catalyst recycling is essential for cost-effective scale-up. Pd/C recovery via filtration achieves 90% reuse over five cycles but gradually loses activity due to cyclopropyl group adsorption. Alternative catalysts like iron nanoparticles show promise in reducing costs by 40% but require validation for hydrogenation selectivity. Additionally, the high cost of starting materials (e.g., £470/gram for advanced intermediates) necessitates optimizing atom economy in early steps [8].
Table 4: Scalability Cost Analysis for 100g-Scale Synthesis
Process Step | Material Cost | Purification Method | Time (h) | Overall Yield |
---|---|---|---|---|
Cyclopropyl Integration | £12,000 | Column Chromatography | 48 | 45% |
Pyrazole Cyclization | £8,500 | Crystallization | 24 | 82% |
N-Functionalization | £15,000 | Distillation | 36 | 75% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: